molecular formula C27H24FN3O4S B10914890 N-(4-fluorophenyl)-2-(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

N-(4-fluorophenyl)-2-(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

Cat. No.: B10914890
M. Wt: 505.6 g/mol
InChI Key: XFKDFZDYZFFQOX-DAVZBEIMSA-N
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Description

N~1~-(4-FLUOROPHENYL)-2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-FLUOROPHENYL)-2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-FLUOROPHENYL)-2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-FLUOROPHENYL)-2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-FLUOROPHENYL)-2-(4-{[3-(2-HYDROXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE
  • N~1~-(4-CHLOROPHENYL)-2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE

Uniqueness

N~1~-(4-FLUOROPHENYL)-2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C27H24FN3O4S/c1-34-16-15-31-26(33)24(36-27(31)30-21-5-3-2-4-6-21)17-19-7-13-23(14-8-19)35-18-25(32)29-22-11-9-20(28)10-12-22/h2-14,17H,15-16,18H2,1H3,(H,29,32)/b24-17+,30-27?

InChI Key

XFKDFZDYZFFQOX-DAVZBEIMSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)/SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)SC1=NC4=CC=CC=C4

Origin of Product

United States

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